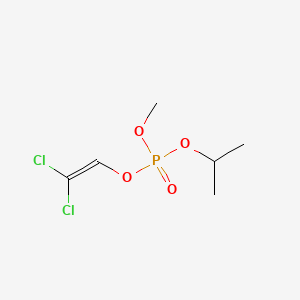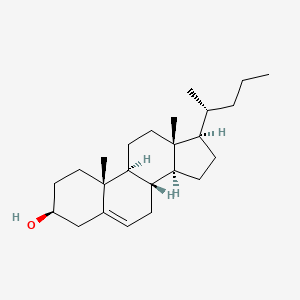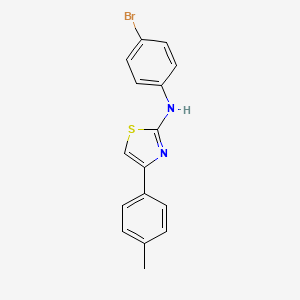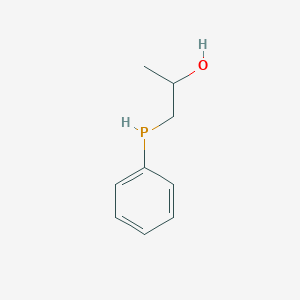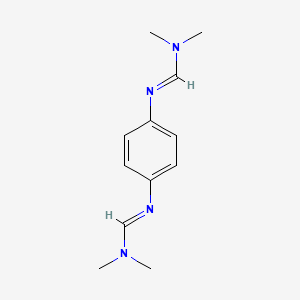
N',N'''-1,4-Phenylenebis(N,N-dimethylmethanimidamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’,N’‘’-1,4-Phenylenebis(N,N-dimethylmethanimidamide) is a chemical compound known for its unique structure and properties It contains a phenylenebis core with two N,N-dimethylmethanimidamide groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’‘’-1,4-Phenylenebis(N,N-dimethylmethanimidamide) typically involves the reaction of 1,4-phenylenediamine with N,N-dimethylformamide dimethyl acetal under specific conditions. The reaction is carried out in an inert atmosphere, often using a solvent like toluene or dichloromethane. The reaction mixture is heated to reflux, and the progress is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of N’,N’‘’-1,4-Phenylenebis(N,N-dimethylmethanimidamide) may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
N’,N’‘’-1,4-Phenylenebis(N,N-dimethylmethanimidamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
N’,N’‘’-1,4-Phenylenebis(N,N-dimethylmethanimidamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’,N’‘’-1,4-Phenylenebis(N,N-dimethylmethanimidamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-1,4-Phenylenebis(1,1-diphenylmethanimine)
- N,N’-1,4-Phenylenebis(benzenemethanimine)
- N,N’-1,4-Phenylenebis(methylene)bis(N,N-diethylethanaminium) dibromide
Uniqueness
N’,N’‘’-1,4-Phenylenebis(N,N-dimethylmethanimidamide) is unique due to its specific structure, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
1212-62-0 |
|---|---|
Fórmula molecular |
C12H18N4 |
Peso molecular |
218.30 g/mol |
Nombre IUPAC |
N'-[4-(dimethylaminomethylideneamino)phenyl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C12H18N4/c1-15(2)9-13-11-5-7-12(8-6-11)14-10-16(3)4/h5-10H,1-4H3 |
Clave InChI |
SHQVAIFTLCRBSA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=NC1=CC=C(C=C1)N=CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




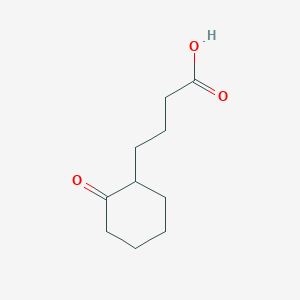
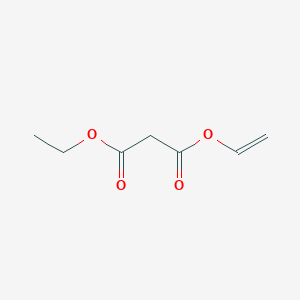
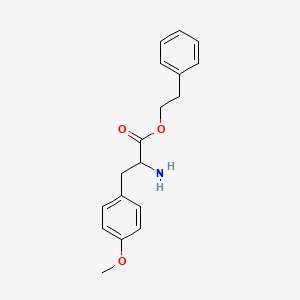
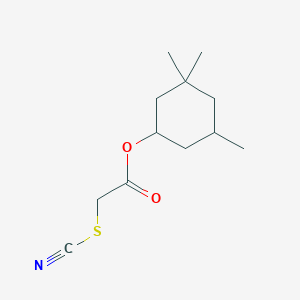

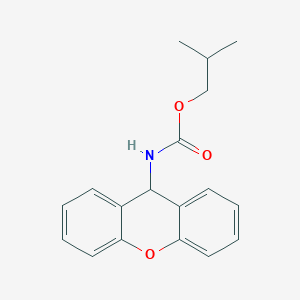
![Cyclohexanone,6-bis[(dibenzylamino)methyl]-, dihydrochloride](/img/structure/B14741187.png)
